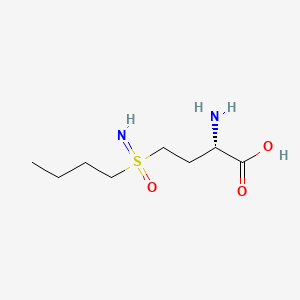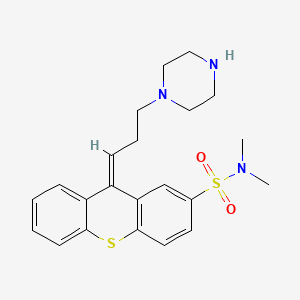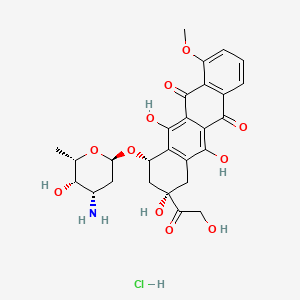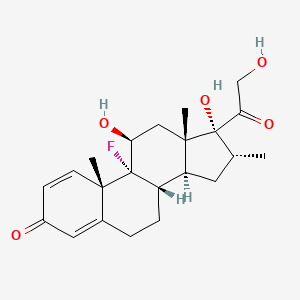
Anabol
説明
Anabol, also known as methandrostenolone, is a synthetic anabolic-androgenic steroid derived from testosterone. It was originally developed in the 1950s by Dr. John Ziegler and Ciba Pharmaceuticals to help athletes enhance their performance. This compound is known for its ability to promote muscle growth, increase strength, and improve overall physical performance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anabol involves multiple steps starting from testosterone. The key steps include:
Oxidation: of testosterone to form androstenedione.
Reduction: of androstenedione to methandrostenolone using a reducing agent such as sodium borohydride.
Methylation: at the 17-alpha position to enhance oral bioavailability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned steps. The process is carried out under controlled conditions to ensure high purity and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
Anabol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Introduction of methyl groups to enhance stability and bioavailability.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Methylating agents: Methyl iodide, dimethyl sulfate.
Major Products Formed
The major products formed from these reactions include methandrostenolone and its various metabolites, which are biologically active and contribute to the compound’s anabolic effects.
科学的研究の応用
Anabol has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study steroid synthesis and reactions.
Biology: Investigated for its effects on muscle growth, protein synthesis, and cellular metabolism.
Medicine: Used in the treatment of conditions such as muscle wasting, osteoporosis, and certain types of anemia.
Industry: Employed in the development of performance-enhancing drugs and supplements.
作用機序
Anabol exerts its effects by binding to androgen receptors in muscle and bone tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also enhances nitrogen retention, which is crucial for muscle repair and growth. Additionally, this compound influences the expression of genes involved in muscle hypertrophy and strength.
類似化合物との比較
Similar Compounds
Nandrolone: Another anabolic steroid with similar muscle-building effects but different side effect profiles.
Oxandrolone: Known for its mild anabolic effects and lower risk of side effects.
Stanozolol: Used for its anabolic properties but has a higher risk of liver toxicity.
Uniqueness of Anabol
This compound is unique due to its potent anabolic effects combined with relatively mild androgenic effects. This makes it a popular choice among athletes and bodybuilders for enhancing muscle mass and strength without excessive androgenic side effects.
特性
IUPAC Name |
2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAJKIOFIWVMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860078 | |
| Record name | 1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,8,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10418-03-8, 22957-48-8 | |
| Record name | stanozolol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (17β)-17-methyl-2'H-androst-2-eno[3,2-c]pyrazol-17-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetate](/img/structure/B10754345.png)

![O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate Potassium salt](/img/structure/B10754368.png)
![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4R,5S,6S)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10754374.png)


![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfate](/img/structure/B10754415.png)


![1-((3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B10754433.png)




